Squamotacin

Description

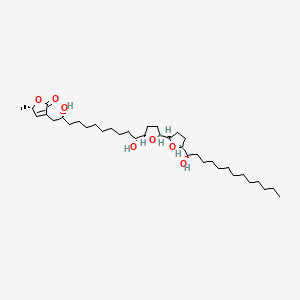

Structure

2D Structure

Properties

CAS No. |

174158-66-8 |

|---|---|

Molecular Formula |

C37H66O7 |

Molecular Weight |

622.9 g/mol |

IUPAC Name |

(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-11-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34?,35+,36+/m0/s1 |

InChI Key |

GXZZLWVQYXFTJE-DACSEHCNSA-N |

SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Squamotacin |

Origin of Product |

United States |

Structural Elucidation and Absolute Stereochemistry of Squamotacin

Initial Structural Proposals and Spectroscopic Characterization

The initial structural proposals for Squamotacin were primarily based on comprehensive spectroscopic data, including proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. beilstein-journals.orgpurdue.edunih.govgoogle.com

The presence of a bis-THF ring system with two flanking hydroxyl (OH) groups was strongly indicated by specific ¹³C NMR resonances observed at δC 83.5, 83.0, 82.8, and 82.5. These carbon signals showed correlations to proton signals at δH 3.79–3.93 (5H) in the heteronuclear multiple-quantum correlation (HMQC) spectrum, a pattern characteristic of similar structures. nih.gov Furthermore, IR spectroscopy revealed an absorption at 3376 cm⁻¹, confirming the presence of three OH functionalities within the molecule. nih.gov

Determination of Absolute and Relative Stereochemistry

The precise determination of this compound's absolute and relative stereochemistry was a critical step in fully characterizing the compound. This involved detailed analysis of its chiral centers, particularly within the bis-THF core and at the flanking hydroxyl positions.

Diastereomeric and Enantiomeric Configuration of the Bis-Tetrahydrofuran Core

This compound is characterized by its adjacent bis-THF rings. google.comcore.ac.uk The relative stereochemistry of these adjacent THF rings, along with their two flanking hydroxyl groups, was established as threo-trans-threo-trans-erythro. This assignment was made based on the close similarities observed in the ¹H and ¹³C NMR spectra when compared to compounds with known stereochemistry, such as bullatacin (B1665286). google.comsysrevpharm.orgsci-hub.ru

During the total synthesis efforts, methodologies like the Sharpless asymmetric dihydroxylation (AD) and asymmetric epoxidation (AE) reactions were employed to precisely control and introduce all asymmetric centers within the bis-THF fragment. nih.govacs.orgacs.orgresearchgate.net This stereocontrolled synthesis played a vital role in confirming the configurations. Notably, one synthetic endeavor reported a compound with an optical rotation opposite to that of the natural product, suggesting that the natural this compound possesses the inverse absolute configuration on its bis-THF unit compared to initial assumptions. beilstein-journals.orgnih.gov

Stereochemical Assignment of Flanking Hydroxyl Groups

The assignment of stereochemistry to the hydroxyl groups flanking the bis-THF core was primarily achieved using advanced Mosher ester methodology. purdue.edusysrevpharm.orgcore.ac.ukresearchgate.net This technique involves forming derivatives (Mosher esters) of the carbinol centers, and then analyzing their ¹H NMR spectra to deduce the absolute configuration. researchgate.net The analysis of proton and fluorine NMR data from atoms adjacent to these carbinol centers also served as a valid strategy for assigning their absolute configuration, especially when suitable model compounds of known absolute configuration were available for comparison. researchgate.net

Overall Stereochemical Relationships and Conformation

The configurations of the precursor double bonds in the biosynthetic pathway are understood to dictate the final configurations between the hydroxylated carbinol centers and the THF rings; specifically, trans double bonds lead to erythro configurations, while cis double bonds result in threo configurations. sysrevpharm.org The established threo-trans-threo-trans-erythro relative stereochemistry across the bis-THF rings and their flanking hydroxyls is a defining characteristic of this compound. google.comsysrevpharm.orgsci-hub.ru

Synthetic Methodologies for Squamotacin and Its Analogs

Retrosynthetic Approaches to the Squamotacin Carbon Skeleton

Retrosynthetic analysis, a strategy formalized by E. J. Corey, involves working backward from the target molecule to simpler, commercially available starting materials. libretexts.orgias.ac.in This approach is crucial for planning synthetic routes that consider stereochemical outcomes and efficient carbon-carbon bond formation. ijfans.orgpharmacy180.com For this compound, retrosynthetic strategies often involve disconnections that simplify the complex bis-THF core and the long aliphatic chains. The "naked" carbon skeleton strategy was employed in the first total synthesis, where the asymmetric centers in the bis-THF fragment were established early in the synthesis. nih.govbeilstein-journals.org This strategy aims to construct the basic carbon framework first, followed by functional group adjustments. pharmacy180.com

Stereocontrolled Synthesis of Key Chiral Centers

The precise control of stereochemistry is paramount in the synthesis of this compound due to its numerous chiral centers, particularly within the bis-THF core. acs.orgresearchgate.netnih.gov Various asymmetric synthetic reactions and methodologies have been applied to achieve the desired stereochemical outcomes. ijfans.orgbeilstein-journals.org

The Sharpless asymmetric dihydroxylation (AD) and asymmetric epoxidation (AE) reactions are cornerstone methodologies in the stereocontrolled synthesis of this compound and related acetogenins (B1209576). acs.orgresearchgate.netnih.govbeilstein-journals.orgsoton.ac.ukfigshare.commdpi.com These reactions are highly effective in introducing multiple chiral centers with high enantioselectivity. mdpi.com In the first total synthesis of (+)-squamotacin, all asymmetric centers within the bis-tetrahydrofuran fragment were successfully generated using Sharpless AD and AE reactions. acs.orgresearchgate.netnih.govbeilstein-journals.orgfigshare.com Sharpless AD, for instance, involves the treatment of an alkene with osmium tetroxide in the presence of an optically active quinine (B1679958) ligand to yield chiral vicinal diols, which serve as crucial intermediates. mdpi.com Similarly, Sharpless AE facilitates the asymmetric synthesis of 2,3-epoxy alcohols from allylic alcohols. mdpi.com

Convergent synthesis is a strategy that divides a complex target molecule into two or more building blocks of relatively equal complexity, which are then coupled together. caltech.edu This approach often leads to more concise and higher-yielding syntheses compared to linear strategies. caltech.edu For this compound, modular and convergent strategies have been employed, where distinct fragments, such as the left-side chain, the central bis-THF core, and the right-side chain, are synthesized independently and then assembled. researchgate.net This modularity allows for flexibility and efficient construction of the complex molecular architecture. researchgate.netcaltech.edu For example, the total syntheses of squamocin (B1681989) A and D, related bis-THF acetogenins, also utilized a modular strategy involving the assembly of a left-side chain, the central bis-THF core, and a right-side chain. researchgate.net

Oxidative polycyclization reactions are powerful tools for constructing cyclic systems, including the tetrahydrofuran (B95107) rings present in this compound. researchgate.netsoton.ac.ukresearchgate.net These reactions often involve the formation of multiple rings in a single step with controlled stereochemistry. For instance, the oxidative cyclization with rhenium(VII) oxides has been applied in the total synthesis of other Annonaceous acetogenins, guiding the stereoselectivity of the tandem cyclization. researchgate.netresearchgate.netresearchgate.net The combination of permanganate (B83412) oxidation and Kennedy's perrhenate (B82622) cyclization of homoallylic alcohols has also been used to synthesize bis-THF cores. soton.ac.uk Ring-closing metathesis (RCM) using ruthenium catalysts has also been explored in the synthesis of acetogenins, demonstrating its efficiency in constructing these complex structures. beilstein-journals.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds between different molecular fragments. sigmaaldrich.comnih.gov These reactions are highly versatile and tolerate various functional groups, making them ideal for the convergent assembly of complex natural products like this compound. sigmaaldrich.comnih.govresearchgate.net While specific details on the direct application of cross-coupling in the final fragment coupling for this compound are less explicitly detailed in the provided snippets, these reactions are broadly recognized as critical for joining advanced intermediates in modular syntheses of complex molecules. researchgate.netlibretexts.orgresearchgate.netsigmaaldrich.comnih.govnih.goveie.gr Examples of such reactions in acetogenin (B2873293) synthesis include palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Construction of the Bis-Tetrahydrofuran Core: Building Block Synthesis

The bis-tetrahydrofuran (bis-THF) core is a defining structural feature of this compound and a significant challenge in its synthesis due to the presence of multiple contiguous chiral centers. acs.orgresearchgate.netnih.govlibretexts.orgsoton.ac.ukcapes.gov.br Building block synthesis strategies focus on preparing pre-formed, stereochemically defined THF units that can then be coupled. acs.orgresearchgate.netnih.govsoton.ac.uk

Key approaches to constructing the bis-THF core include:

Sharpless Asymmetric Dihydroxylation and Epoxidation: As mentioned, these reactions are crucial for installing the stereochemistry of the bis-THF fragment. acs.orgnih.govsoton.ac.uk

Chiron Approach: This approach utilizes readily available chiral starting materials (chirons) to establish the desired stereochemistry. acs.orgresearchgate.net For example, (+)-muricatacin, which can be synthesized enantiomerically pure via the Sharpless method, has served as a gateway molecule for the rapid assembly of higher acetogenins, including this compound. acs.orgresearchgate.netresearchgate.net

Oxidative Cyclization: Methods like oxidative polycyclization with rhenium(VII) oxides have been employed to form the bis-THF core with predictable stereochemistry. researchgate.netsoton.ac.ukresearchgate.netresearchgate.net

Double Asymmetric [3+2]-Annulation Reactions: Studies have explored these reactions of chiral β-silyloxyallylsilanes with chiral 2-tetrahydrofuranyl carboxaldehydes to stereocontrolledly synthesize bis-THF structures found in Annonaceous acetogenins. researchgate.net

Intramolecular Oxymercuration: Stereoselective intramolecular oxymercuration has been demonstrated for the efficient preparation of mono- and dihydroxylated unsymmetrical bis-THF skeletons. researchgate.net

The synthesis of the bis-THF core often involves a sequence of reactions designed to control the relative and absolute stereochemistry of the multiple stereocenters. researchgate.netsoton.ac.uk

Biosynthetic Pathways and Precursors of Annonaceous Acetogenins Relevant to Squamotacin

Proposed General Biosynthetic Routes for Annonaceous Acetogenins (B1209576)

The biosynthesis of Annonaceous acetogenins is hypothesized to originate from long-chain fatty acids, which serve as the primary precursors sysrevpharm.orgcore.ac.uk. These fatty acid chains undergo a series of modifications, including the incorporation of a propan-2-ol unit at C-2 to form the characteristic terminal γ-lactone ring sysrevpharm.orgcore.ac.uk.

A key aspect of acetogenin (B2873293) biosynthesis involves the oxidative cyclization of unsaturated fatty acid precursors thieme-connect.com. Proposed biogenetic pathways suggest that specific dienes and trienes are oxidized, followed by ring expansion to yield the characteristic mono-THF or bis-THF ring systems found in many acetogenins core.ac.ukthieme-connect.com. For instance, compounds like epoxymurins A and B have been identified as putative biogenetic precursors oup.com. Coronin, another acetogenin with a single double bond and two epoxide groups, is considered a crucial intermediate in the biogenesis of bis-THF acetogenins, suggesting a pathway involving epoxidation of olefinic functions followed by ring openings and closures thieme-connect.com.

Despite the proposed pathways, experimental studies on the biosynthesis of Annonaceous acetogenins, particularly through radiolabeling, have historically faced challenges due to difficulties in growing Annonaceous plants in tissue culture sysrevpharm.org.

Polyketide Synthase (PKS) Involvement in Acetogenin Biosynthesis

Annonaceous acetogenins are fundamentally polyketide-derived natural products researchgate.netresearchgate.net. The assembly of their long carbon chains is attributed to the action of polyketide synthases (PKS) researchgate.netnih.gov. PKS enzymes are central to the biosynthesis of a vast array of natural products, including polyketide-derived polycyclic ethers researchgate.netnih.gov.

In the context of Annonaceous acetogenins, PKS are believed to be responsible for the iterative assembly of the polyketide chain from specific starter and extender units wikipedia.org. Type II (iterative) polyketide synthases are known to produce polyketide chains of defined length and are crucial in dictating the initial regiospecific folding and cyclization patterns of nascent polyketides wikipedia.org. This process involves the sequential condensation of acyl-CoA units, typically acetyl-CoA as a starter unit and malonyl-CoA as extender units, to build the elongated carbon backbone researchgate.net. The precise PKS systems involved in Annonaceous acetogenin biosynthesis contribute to the diversity in chain length and the arrangement of functional groups along the hydrocarbon chain researchgate.net.

Proposed Enzymatic Transformations in Squamotacin Biosynthesis

While the specific enzymatic transformations dedicated solely to this compound biosynthesis are not extensively detailed in the current literature, its formation is understood to adhere to the general principles established for other Annonaceous acetogenins. The biosynthesis of this compound, as a bis-THF acetogenin, would involve a complex sequence of enzymatic steps following the initial polyketide chain assembly.

These proposed enzymatic transformations include:

Chain Elongation: Mediated by polyketide synthases, leading to the formation of the long aliphatic chain researchgate.netnih.govwikipedia.org.

Hydroxylation: Introduction of hydroxyl groups at specific positions along the carbon chain, likely catalyzed by various oxygenases or hydroxylases.

Epoxidation: Formation of epoxide intermediates from double bonds in the fatty acid precursor, a critical step for subsequent cyclization thieme-connect.com.

Cyclization: The formation of the characteristic tetrahydrofuran (B95107) rings from epoxide precursors. This process typically involves enzyme-catalyzed ring-opening and subsequent ring-closure reactions thieme-connect.com. Given this compound's bis-THF structure, this would imply two such cyclization events.

Methylation and Lactone Formation: The terminal α,β-unsaturated γ-lactone ring is a defining feature, and its formation involves specific enzymatic steps, including methylation and cyclization at the chain terminus sysrevpharm.orgresearchgate.netcore.ac.uk.

The precise enzymes responsible for these transformations in this compound's pathway would be a combination of PKS components, various oxidoreductases, and cyclases, working in a coordinated manner to achieve the compound's unique stereochemistry and structural complexity.

Molecular Mechanisms of Action of Squamotacin

Mitochondrial Complex I Inhibition by Squamotacin

This compound is a powerful inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov This large multi-subunit enzyme is the entry point for electrons from NADH into the electron transport chain, playing a crucial role in cellular energy production. nih.gov The inhibitory potency of this compound and related acetogenins (B1209576) is remarkably high, with some studies suggesting they are among the most powerful inhibitors of mammalian Complex I. nih.gov

Detailed structural and competition studies have elucidated the binding mechanism of acetogenins like this compound to Complex I. These compounds are understood to be antagonists of the ubiquinone substrates. nih.gov this compound binds within the ubiquinone-binding channel of Complex I, a tunnel that spans the interface between the hydrophilic and transmembrane domains of the enzyme. nih.gov

Research suggests the existence of a large, cooperatively regulated pocket for inhibitors and ubiquinone within the enzyme's catalytic core. nih.gov Competition experiments with this compound analogues indicate a negative allosteric effect at the first ubiquinone-binding site, designated as site A. nih.gov The long, amphipathic structure of acetogenins allows them to occupy the entire length of this channel, with the terminal γ-lactone and the hydroxylated bis-tetrahydrofuran (THF) rings situated in polar regions of the tunnel, while the alkyl chain interacts with hydrophobic areas.

The inhibition of Complex I by this compound has profound consequences for cellular bioenergetics. By blocking the electron transport chain, it disrupts the process of oxidative phosphorylation, which is the primary source of cellular ATP. This leads to a significant decrease in intracellular ATP levels. researchgate.net This depletion of energy is particularly detrimental to cancer cells, which have high metabolic rates and a greater demand for ATP compared to normal cells. researchgate.net The disruption of the mitochondrial membrane potential and the subsequent bioenergetic collapse are critical events that commit the cell to a death pathway.

Modulation of Cellular Pathways

The energy crisis initiated by mitochondrial disruption triggers several downstream cellular pathways, culminating in apoptosis and cell cycle arrest.

This compound is a potent inducer of apoptosis, or programmed cell death. nih.gov The inhibition of Complex I and subsequent ATP depletion are key initiating events. nih.gov Studies have shown that this compound and related acetogenins activate both the intrinsic and extrinsic pathways of apoptosis. nih.gov

Activation of the intrinsic pathway involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane, causing the release of pro-apoptotic factors like cytochrome c. In the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.gov

The activation of initiator caspases, such as caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), triggers a proteolytic cascade involving effector caspases. nih.gov this compound has been shown to lead to the activation of effector caspases like caspase-3, -6, and -7. nih.gov Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving numerous cellular substrates, which results in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. nih.govnih.gov Depending on the cell type and concentration, this arrest can occur at either the G1 or the G2/M phase of the cell cycle. nih.govnih.gov

G1 Phase Arrest: In some cancer cell lines, this compound causes an accumulation of cells in the G1 phase. nih.gov This arrest is associated with the modulation of key cell cycle regulatory proteins. Studies on the related acetogenin (B2873293), annonacin, have shown that G1 arrest is accompanied by an increase in the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. nih.gov These proteins bind to and inhibit the activity of cyclin-CDK complexes (like cyclin D1-CDK4/6) that are necessary for progression through the G1 phase. nih.govnih.govresearchgate.net Consequently, the levels of cyclin D1 are often observed to decrease following treatment. nih.govnih.gov

G2/M Phase Arrest: In other cellular contexts, such as chronic myeloid leukemia cells, squamocin (B1681989) has been shown to induce a robust arrest at the G2/M transition. nih.gov This arrest is also linked to the upregulation of p21 and p27. nih.gov Furthermore, a decrease in the protein levels of key G2/M regulatory proteins, Cdk1 and Cdc25C, has been observed. nih.gov The reduction in the activity of the Cdk1/Cyclin B1 complex prevents the cell from entering mitosis.

Interactive Data Table: Effect of Squamocin on Cell Cycle Distribution in K562 Cells (Data derived from studies on the closely related acetogenin, squamocin)

| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| Control | 45.2% | 35.1% | 19.7% |

| Squamocin (0.1 µg/mL) | 38.6% | 25.3% | 36.1% |

| Squamocin (0.5 µg/mL) | 29.4% | 15.8% | 54.8% |

This compound's effects on cellular processes are mediated through the modulation of various intracellular signaling pathways. A key pathway implicated in this compound-induced apoptosis is the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is activated by cellular stress, including mitochondrial dysfunction. nih.govmdpi.com Activated JNK can promote apoptosis through multiple mechanisms, including the phosphorylation and regulation of Bcl-2 family proteins and the activation of transcription factors that control the expression of pro-apoptotic genes. nih.govmdpi.com

Furthermore, some acetogenins have been shown to influence other critical signaling pathways involved in cell survival and proliferation. There is evidence to suggest that these compounds may inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comresearchgate.net This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is common in many cancers. mdpi.comnih.gov Inhibition of this pathway would complement the pro-apoptotic and cell cycle arrest activities of this compound, further contributing to its anticancer effects.

Structure Activity Relationship Sar Analysis of Squamotacin and Analogs

Stereochemical Determinants of Biological Activity: Tetrahydrofuran (B95107) Moieties

The central bis-tetrahydrofuran (bis-THF) ring system is a critical structural element for the potent biological activity of many Annonaceous acetogenins (B1209576), including Squamotacin uncg.edumdpi.comsoton.ac.uk. The specific stereochemical arrangement within these rings and of the hydroxyl groups adjacent to them significantly influences their potency uncg.edusci-hub.ru.

Annonaceous acetogenins containing adjacent bis-THF rings generally exhibit higher potency compared to those with non-adjacent bis-THF rings or mono-THF ring systems uncg.edusoton.ac.uk. For instance, compounds with a threo-trans-threo-trans-erythro stereochemical arrangement across positions C-15 to C-24 of the bis-adjacent THF ring system, as seen in bullatacin (B1665286), tend to be more potent uncg.edusci-hub.ru. This compound and bullatacin differ in the placement of their adjacent bis-THF ring systems and flanking hydroxyls; the bis-THF ring in this compound starts at C-14, while in bullatacin it starts at C-16 core.ac.uk. Despite this difference, this compound was found to be 10 times more active than longimicin D, an asimicin analog with a similar frameshift sci-hub.ru.

The stereochemistry of the hydroxyl groups flanking the THF rings is crucial for activity uncg.edumdpi.commdpi.com. For example, the asimicin type of acetogenin (B2873293), which has adjacent bis-THF rings with two flanking hydroxyls, typically exhibits a threo—trans—threo—trans—threo relative stereochemistry, with the two flanking hydroxyls often having an R,R stereochemistry core.ac.uk. In contrast, bullatacin-type acetogenins, which are epimers of the asimicin type, possess a threo—trans—threo—trans—erythro relative relationship across their bis-THF rings and two flanking hydroxyls, with C-24S stereochemistry core.ac.uk. While some studies suggest that the stereochemistry surrounding the THF rings might not be universally critical for potent activity in all complex I inhibitors nih.gov, for many Annonaceous acetogenins, including this compound and its close relatives, these stereochemical details are highly influential uncg.edusci-hub.ru. The introduction of hydroxyl groups and their stereochemistry can also lead to selectivity among tumor cell lines mdpi.com.

Significance of the α,β-Unsaturated γ-Lactone Moiety

The α,β-unsaturated γ-lactone ring located at one terminus of the acetogenin molecule is an essential structural feature for its biological activity uncg.edumdpi.comsysrevpharm.orgsoton.ac.uk. This moiety is consistently present in most Annonaceous acetogenins and plays a critical role in their mechanism of action, particularly in inhibiting mitochondrial complex I mdpi.comsysrevpharm.orgnih.govresearchgate.net. The weak UV absorbance at 210 nm for this group is a characteristic used in their detection sysrevpharm.org.

Influence of Aliphatic Chain Length and Oxygenation Pattern

The length and flexibility of the alkyl spacer moiety, which connects the THF and the α,β-unsaturated γ-lactone ring moieties, are essential for potent activity nih.gov. An optimal length of the alkyl chain between the THF ring system and the γ-lactone is approximately 13 carbon atoms in bis-adjacent THF ring compounds; shortening this chain can significantly decrease potency sysrevpharm.orgsci-hub.ru. The number and positions of hydroxyl groups along the aliphatic chain also influence potency uncg.edumdpi.comnih.gov. For instance, adjacent bis-THF ring molecules with three hydroxyl groups are often among the most potent uncg.edunih.gov.

Comparative SAR Studies with Structurally Related Annonaceous Acetogenins (e.g., Bullatacin, Asimicin)

Comparative SAR studies highlight the importance of specific structural variations among Annonaceous acetogenins. Bullatacin and Asimicin are two well-studied examples that share structural similarities with this compound but exhibit distinct SAR profiles due to subtle differences uncg.edusci-hub.rucore.ac.uk.

Bullatacin vs. Asimicin : Bullatacin and Asimicin are epimers, differing only at C-24, where bullatacin has C-24S and asimicin has C-24R core.ac.uk. The bullatacin type of acetogenins typically possesses a threo—trans—threo—trans—erythro relative relationship across their bis-THF rings and two flanking hydroxyls, while asimicin types have a threo—trans—threo—trans—threo arrangement sci-hub.rucore.ac.uk. Studies show that the threo-trans-threo-trans-erythro arrangement (as in bullatacin) can lead to slightly more potency than the threo-trans-threo-trans-threo arrangement (as in asimicin) in certain cell lines sci-hub.ru.

This compound vs. Bullatacin : this compound and bullatacin differ in the placement of their adjacent bis-THF ring systems and flanking hydroxyls; the bis-THF ring starts at C-14 in this compound, whereas it starts at C-16 in bullatacin core.ac.uk. Despite this positional isomerism, this compound showed less activity than bullatacin in five out of six human tumor cell lines tested, with HT-29 (colon) being the exception google.com. However, this compound was found to be 10 times more active than longimicin D, which is an asimicin analog with a frameshifted hydroxyl-flanked THF ring system sci-hub.ru.

Here is a summary of comparative SAR findings for selected Annonaceous Acetogenins:

| Compound | THF Ring System Type | Stereochemical Arrangement (C-15 to C-24) | Flanking Hydroxyls Stereochemistry | Key Structural Difference from this compound | Relative Potency (General) | Reference |

| This compound | Adjacent bis-THF | Varies (starts C-14) | Varies | N/A | Potent | sci-hub.rucore.ac.uk |

| Bullatacin | Adjacent bis-THF | threo-trans-threo-trans-erythro | C-24S | Bis-THF starts at C-16 | Generally more potent than this compound in most cell lines | sci-hub.rucore.ac.ukgoogle.com |

| Asimicin | Adjacent bis-THF | threo-trans-threo-trans-threo | C-24R | Epimer of Bullatacin at C-24 | Slightly less potent than Bullatacin in some contexts | sci-hub.rucore.ac.uk |

| Longimicin D | Adjacent bis-THF | Similar to Asimicin | Varies | Frameshifted analog of Asimicin | 10 times less active than this compound | sci-hub.ru |

Development and Evaluation of Synthetic Analogs of Squamotacin

Rational Design and Design Principles for Analogs

Rational design of squamotacin analogs is fundamentally guided by an understanding of the structure-activity relationships established for Annonaceous acetogenins (B1209576). These natural products are known to exert their cytotoxic effects primarily by inhibiting mitochondrial Complex I (NADH: ubiquinone oxidoreductase) and the ubiquinone-linked NADH oxidase in the plasma membrane of cancerous cells, leading to adenosine (B11128) triphosphate (ATP) deprivation and subsequent apoptosis in energy-demanding tumor cells. nih.govuni.lu

Key design principles for this compound analogs often revolve around modifying the core structural elements identified as crucial for activity:

Bis-THF Ring System and Flanking Hydroxyls: The presence and stereochemistry of the tetrahydrofuran (B95107) rings and their adjacent hydroxyl groups are critical. This compound itself is structurally similar to bullatacin (B1665286), differing primarily in the position of its adjacent bis-THF rings and flanking hydroxyls, which are shifted two carbons towards the γ-lactone ring. bidd.groupresearchgate.net This subtle positional shift significantly impacts its cytotoxic selectivity, notably for the human prostate tumor cell line (PC-3), where this compound demonstrated potency over 100 million times that of Adriamycin. bidd.groupchem960.com This observation suggests that the precise distance between the γ-lactone and the bis-THF ring system is a critical factor influencing activity and selectivity in specific cell types. nih.gov

Hydrocarbon Chain Length: The length of the alkyl chain connecting the THF ring system to the γ-lactone is also a significant determinant of potency. Studies on various acetogenins indicate that an optimal spacing of approximately 13 carbons between the flanking hydroxyl of the THF ring system and the γ-unsaturated lactone is associated with optimal activity. nih.govresearchgate.net Shortening this chain can lead to a significant decrease in potency. researchgate.net

Terminal γ-Lactone: The terminal butenolide (γ-lactone) is an essential pharmacophore. Research has explored the functional analogy between this lactone and heteroaromatic substructures found in classical mitochondrial Complex I inhibitors, suggesting that incorporating such mimics could be a viable design strategy.

Structural Simplification: A general goal in analog design is to simplify the complex natural product structure without compromising biological activity, aiming for more accessible and potentially less toxic compounds. nih.gov Rational design, therefore, seeks to create agents with improved selectivity, efficacy, or potency by systematically altering these structural features. core.ac.uk

Synthesis of Modified this compound Structures and Mimics

The chemical synthesis of Annonaceous acetogenins, including this compound and its analogs, presents significant challenges due to their complex, highly oxygenated, and stereochemically rich structures. Despite these complexities, significant progress has been made in their total and semi-synthesis, enabling the creation of modified structures and mimics for SAR studies.

General synthetic strategies employed for Annonaceous acetogenins, which are applicable to this compound analogs, include:

Total Synthesis: This approach allows for precise control over the stereochemistry and the introduction of specific modifications, crucial for detailed SAR studies. nih.govthegoodscentscompany.com

Semi-synthesis: Natural acetogenins can be chemically modified to produce derivatized compounds such as amines, esters, and glycosylated acetogenins. nih.govwikipedia.org

Oxidative Cyclization: Methods involving transition metal oxidants, such as potassium permanganate (B83412) and perrhenate (B82622), have been successfully used to construct the THF ring systems characteristic of acetogenins. nih.gov For example, the combination of permanganate oxidation and Kennedy's perrhenate cyclization of homoallylic alcohols has been utilized to synthesize simple bis-THF model compounds, providing access to the acetogenin (B2873293) bis-THF core. nih.gov

Convergent and Linear Approaches: Various synthetic methodologies, including Grubbs' ring-closing metathesis (RCM), Nozaki-Hiyama-Kishi reactions, Wittig reactions, and Sonogashira cross-coupling, have been employed for assembling the carbon backbone and incorporating the γ-lactone and THF units. wikipedia.org

Heterocyclic Mimics: A notable strategy involves the semi-synthesis of heterocyclic analogs that mimic the function of the terminal butenolide. For instance, squamocin-benzimidazole, a hybrid derivative, was synthesized via condensation reactions between squamocin-derived α-keto esters and heterodinucleophiles, demonstrating the potential for functional analogy between the natural lactone and synthetic heteroaromatic substructures.

Biological Evaluation of Synthetic Derivatives

The biological evaluation of synthetic this compound derivatives and mimics is crucial for understanding how structural modifications impact their therapeutic potential, particularly their cytotoxic and antiproliferative activities.

Cytotoxic Selectivity and Potency: this compound itself is known for its selective cytotoxicity against the human prostate tumor cell line (PC-3), exhibiting an extraordinary potency that is over 100 million times greater than that of Adriamycin. bidd.groupchem960.com This selectivity is a key characteristic that analog development aims to either maintain or broaden. Comparative studies with structurally related acetogenins highlight the importance of the bis-THF ring system's position. For example, while bullatacin shows potent activity across a broader range of cancer cell lines, this compound and molvizarin display a marked selectivity for PC-3 cells. nih.gov This suggests that the distance between the γ-lactone and the bis-THF ring system is a critical determinant of cell-type specific activity. nih.gov

Mechanism of Action: Annonaceous acetogenins, including this compound and its derivatives, primarily act as potent inhibitors of mitochondrial Complex I (NADH: ubiquinone oxidoreductase) and the ubiquinone-linked NADH oxidase in the plasma membrane of cancerous cells. nih.govuni.lunih.gov This inhibition leads to a depletion of intracellular ATP levels, which is particularly detrimental to highly energy-demanding tumor cells, ultimately triggering apoptosis. nih.govwikipedia.org The ability of acetogenins to overcome resistance in multidrug-resistant (MDR) tumors by thwarting ATP-driven efflux pumps further underscores their therapeutic relevance. nih.govwikipedia.org

Structure-Activity Relationship (SAR) Findings: Extensive SAR studies on various acetogenins, including those structurally related to this compound, have provided valuable insights:

Optimal Chain Length: An optimal length of 13 carbons in the alkyl chain between the THF ring and the γ-lactone appears to be crucial for potent activity. nih.govresearchgate.net

Single vs. Bis-THF Rings: Even single-THF ring compounds, such as gigantetrocin A, can exhibit significant potency. nih.govresearchgate.net

Mimics and Hybrid Derivatives: The biological evaluation of synthetic mimics, like squamocin-benzimidazole, has demonstrated that the terminal butenolide of acetogenins can be functionally mimicked by heteroaromatic substructures, leading to strong Complex I inhibitory potency. This finding supports the concept of designing hybrid inhibitors that leverage the binding characteristics of both natural acetogenins and classic Complex I inhibitors.

Table 1: Comparative Cytotoxicity of this compound and Related Acetogenins against PC-3 Cell Line (This table would be interactive in a digital format, allowing sorting by Compound, ED50, or Relative Potency)

| Compound | ED50 (µg/mL) [Reference] | Relative Potency (vs. Adriamycin) [Reference] | Key Structural Feature |

| This compound | 1.72 × 10⁻⁹ nih.gov | >10⁸ nih.gov | Bis-THF rings shifted two carbons towards γ-lactone compared to bullatacin bidd.group |

| Adriamycin | 3.42 × 10⁻¹ nih.gov | 1 (Reference) | Standard chemotherapy agent |

| Molvizarin | Similar to this compound nih.gov | >10⁸ nih.gov | Similar to this compound, distance between γ-lactone and bis-THF system is critical for PC-3 selectivity nih.gov |

| Bullatacin | Less active than this compound in 5/6 cell lines, except HT-29 nih.gov | - | Bis-THF rings at C-15 to C-24; stereoisomer of asimicin nih.govnih.govr-project.org |

| Gigantetrocin A | Most potent mono-THF compound tested nih.gov | 2 times as potent as Bullatacin researchgate.net | Single-THF ring acetogenin nih.gov |

Strategies for Structure-Based Optimization of Potency and Selectivity

Structure-based optimization strategies for this compound and its analogs are rooted in the detailed understanding of their SARs and mechanism of action. The goal is to design compounds with improved therapeutic profiles, including enhanced potency, broader or more specific selectivity, and favorable pharmacokinetic properties.

Key strategies include:

Targeted Structural Modifications based on SAR: Leveraging the insights from SAR studies is paramount. For instance, the critical role of the distance between the γ-lactone and the bis-THF ring system, as observed with this compound's selectivity for PC-3 cells, suggests a precise area for targeted modification to fine-tune selectivity. nih.gov

Simplification and Mimicry: Developing simplified analogs or mimics that retain the essential pharmacophore while reducing molecular complexity can lead to more synthetically accessible and potentially less toxic compounds. The exploration of heterocyclic substructures to functionally replace the terminal butenolide, as demonstrated by squamocin-benzimidazole, represents a promising avenue for designing novel Complex I inhibitors.

Exploration of Binding Sites: Acetogenins inhibit mitochondrial Complex I by acting as antagonists of ubiquinone substrates. Strategies can focus on designing analogs that specifically target and modulate the ubiquinone-binding sites (e.g., A and B sites) within Complex I, potentially leading to more potent or selective inhibitors.

Hybrid Molecule Design: Combining structural elements from this compound with features from other potent inhibitors or molecules known to influence cellular pathways could lead to hybrid compounds with synergistic effects or improved properties.

Deep-Seated Structural Changes: Total synthesis provides the capability to introduce profound structural modifications, allowing researchers to systematically probe the structural basis of the natural product's interaction with its biological target and to define fundamental relationships between structure, functional reactivity, and properties. core.ac.uk This includes creating key partial structures or unnatural enantiomers to understand their impact on activity. core.ac.uk

Computational Design and Modeling: In silico approaches, such as molecular docking and dynamics simulations, can predict binding affinities and interactions with target proteins, guiding the rational design of new analogs and prioritizing synthesis efforts.

These strategies collectively aim to translate the potent biological activity of this compound into clinically viable therapeutic agents by optimizing its pharmacological profile through precise chemical design.

Preclinical Research Applications and Future Perspectives

In Vitro Efficacy in Cancer Cell Line Models

Squamotacin has demonstrated remarkable cytotoxic efficacy across various cancer cell line models, highlighting its potential as an anticancer agent. A key finding in its preclinical evaluation is its selective cytotoxicity for the human prostate tumor cell line (PC-3). nih.gov, medicinacomplementar.com.br, researchgate.net, ijpsjournal.com, researchgate.net This selectivity is particularly noteworthy, as many conventional chemotherapeutic agents often lack such specificity, leading to broader systemic toxicity.

The potency of this compound against PC-3 cells has been reported to be extraordinarily high, exceeding that of Adriamycin by over 100 million times. nih.gov, ijpsjournal.com, researchgate.net This indicates that this compound can exert its cytotoxic effects at exceptionally low concentrations, a desirable characteristic for potential drug candidates.

Annonaceous acetogenins (B1209576), as a class, are recognized for their potent cytotoxic activity, often effective in nanomolar concentrations. beilstein-journals.org, medicinacomplementar.com.br Their primary mechanism of action involves the inhibition of the mitochondrial electron transport system, specifically targeting reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH): ubiquinone oxidoreductase, also known as complex I. beilstein-journals.org, mdpi.com Additionally, they have been shown to inhibit ubiquinone-linked NADH oxidase in the plasma membrane of cancerous cells. beilstein-journals.org This dual targeting of energy-producing pathways contributes to their profound cytotoxic effects.

Research has also indicated that acetogenins, including this compound, can exhibit selective cytotoxicity towards specific cancer cell lines, rather than universally affecting all types. medicinacomplementar.com.br While natural acetogenins have been observed to be equally cytotoxic across different phases of the cell cycle, certain analogues have shown the ability to modify the cell cycle at either the G1 or G2/M phase, suggesting that structural modifications can lead to different target pathways. mdpi.com

Table 1: Illustrative In Vitro Cytotoxicity Data for this compound

| Compound | Cancer Cell Line | Potency Comparison (vs. Adriamycin) | Primary Mechanism of Action | Citation |

| This compound | PC-3 (Human Prostate Tumor) | >100 million times more potent | Mitochondrial Complex I Inhibition | nih.gov, ijpsjournal.com, researchgate.net |

| Annonaceous Acetogenins (General) | Various Cancer Cell Lines | Nanomolar concentrations effective | Mitochondrial Complex I Inhibition, Plasma Membrane NADH Oxidase Inhibition | beilstein-journals.org, mdpi.com, medicinacomplementar.com.br |

Utilization in Preclinical In Vivo Models

While direct, extensive in vivo studies specifically on this compound are less frequently detailed in the general literature compared to its in vitro data, the broader class of Annonaceous acetogenins, to which this compound belongs, has demonstrated significant antitumor efficacy in various preclinical in vivo models. derpharmachemica.com This collective evidence supports the potential for this compound's application in live animal systems.

For instance, studies on bullatacin (B1665286), another prominent Annonaceous acetogenin (B2873293), provide strong evidence for the in vivo activity of this class of compounds. Bullatacin has shown substantial tumor growth inhibition (TGI) in xenograft models. In one study, bullatacin at 1000 µg/kg/day for 10 days resulted in 75% TGI against A-2780 human ovarian carcinoma xenografts implanted in athymic mice. medicinacomplementar.com.br Another observation revealed 67% TGI at a lower dose of 50 µg/kg/day. medicinacomplementar.com.br Furthermore, bullatacin demonstrated 66% TGI against X-5563 plasma cell myeloma implants in athymic mice. medicinacomplementar.com.br These findings underscore the potent antitumor effects achievable by Annonaceous acetogenins in vivo.

Extracts from plants like paw paw (Asimina triloba) or Brazilian paw paw (Annona muricata), which are rich in various acetogenins, have also been reported to exhibit antitumor efficacy in animal models. derpharmachemica.com These preclinical in vivo successes for the Annonaceous acetogenin class suggest that this compound, given its high in vitro potency, holds considerable promise for similar in vivo applications. The translation of in vitro cytotoxicity to in vivo activity remains a critical step in drug development, and the evidence from related acetogenins provides a foundation for further in vivo exploration of this compound.

Potential as Chemical Biology Probes for Target Elucidation

This compound's well-defined and potent mechanism of action, particularly its specific inhibition of mitochondrial complex I, positions it as a valuable candidate for use as a chemical biology probe. Chemical biology leverages small molecules, or chemical probes, to selectively interact with and perturb specific biological targets, thereby enabling researchers to track, manipulate, and elucidate biological processes with high precision. openaccessjournals.com, nih.gov

As a potent inhibitor of mitochondrial complex I, this compound can serve as a molecular tool to investigate the intricacies of cellular energy metabolism, mitochondrial function, and their roles in disease states, especially cancer. beilstein-journals.org, mdpi.com By using this compound as a probe, scientists can gain deeper insights into how the disruption of mitochondrial respiration impacts cancer cell survival, proliferation, and resistance mechanisms.

The field of chemical biology relies on such biologically active small molecules, including natural products like acetogenins, to perturb and elucidate biological processes, discover novel biochemical pathways, validate potential drug targets, and further understand known biological pathways. nih.gov, pku.edu.cn Target identification, which involves deconvoluting the protein target of a pharmacologically active small molecule, is a critical pillar in drug discovery. nih.gov, chemrxiv.org Techniques such as photoaffinity labeling, which involve chemically modifying a probe to covalently bind its target upon activation, are employed for this purpose. nih.gov, chemrxiv.org

The unique and potent inhibitory activity of Annonaceous acetogenins on mitochondrial complex I makes them particularly suitable for developing sophisticated chemical probes. These probes could be instrumental in mapping protein-protein interactions, identifying off-targets, and understanding the precise binding modes within the complex cellular environment, thereby accelerating the discovery of novel cancer targets and more efficacious anticancer drugs. pku.edu.cn

Emerging Research Directions in Annonaceous Acetogenin Chemistry

The field of Annonaceous acetogenin chemistry, encompassing compounds like this compound, continues to evolve with several promising research directions. A significant area of focus is the total synthesis of these complex natural products and their analogues. The intricate structures of acetogenins present considerable synthetic challenges, and ongoing efforts aim to develop more efficient and scalable synthetic routes. beilstein-journals.org, researchgate.net, mdpi.com

A key objective in this synthetic work is the elucidation of structure-activity relationships (SAR). By systematically modifying the chemical structure of acetogenins, researchers seek to understand which functional groups and stereochemical features are critical for their potent biological activity. This understanding can guide the design of simplified analogues that retain or even enhance activity while potentially improving drug-like properties. beilstein-journals.org, mdpi.com The goal is to identify structurally simplified acetogenin mimics that maintain their potent cytotoxic effects. researchgate.net, mdpi.com

Specific attention is given to the modification of the tetrahydrofuran (B95107) (THF) moiety, particularly the bis-tetrahydrofuran system, which is a defining structural feature of many potent acetogenins. Research into simplifying or altering this complex part of the molecule is considered worthwhile due to the inherent synthetic difficulties and limited availability of the natural compounds. mdpi.com

Furthermore, advancements in chemical biology tools and techniques are opening new avenues for understanding acetogenins. Emerging technologies for target identification, such as electroaffinity labeling, could be applied to this compound and other acetogenins to precisely identify their binding partners and cellular targets beyond the known mitochondrial complex I. chemrxiv.org This could uncover novel mechanisms of action or additional therapeutic targets.

Another critical research direction involves exploring the potential of Annonaceous acetogenins to overcome multidrug resistance (MDR) in tumors. Some studies suggest that these compounds may be effective against drug-resistant cancer cells, offering a potential solution to a major challenge in cancer chemotherapy. beilstein-journals.org, derpharmachemica.com Future research will continue to clarify the precise mechanisms by which Annonaceous acetogenins exert their effects and will establish principles for their further development into therapeutic agents. researchgate.net

Table 2: Key Emerging Research Directions in Annonaceous Acetogenin Chemistry

| Research Area | Objective | Significance | Citation |

| Total Synthesis & Analog Design | Develop efficient synthetic routes; create simplified analogues retaining activity. | Overcome supply limitations; improve drug-like properties; enable SAR studies. | beilstein-journals.org, researchgate.net, mdpi.com |

| Structure-Activity Relationship (SAR) | Identify critical structural features for biological activity. | Rational design of more potent and selective compounds. | beilstein-journals.org, mdpi.com |

| Chemical Biology Probes | Utilize acetogenins to elucidate biological pathways and identify novel targets. | Deeper understanding of disease mechanisms; validation of new drug targets. | nih.gov, pku.edu.cn, chemrxiv.org |

| Overcoming Multidrug Resistance (MDR) | Investigate efficacy against drug-resistant cancer cells. | Address a major challenge in cancer therapy. | beilstein-journals.org, derpharmachemica.com |

| THF Moiety Modification | Simplify or alter the complex tetrahydrofuran ring system. | Reduce synthetic complexity; explore novel pharmacological profiles. | mdpi.com |

Q & A

Q. How to enhance reproducibility in this compound’s bioactivity assays?

- Methodological Answer :

- Reagent Validation : Use commercial standards with Certificate of Analysis (CoA).

- Inter-Lab Collaboration : Share protocols via platforms like protocols.io .

- Negative Controls : Include solvent-only and untreated groups in every assay batch.

Document all deviations in lab notebooks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.